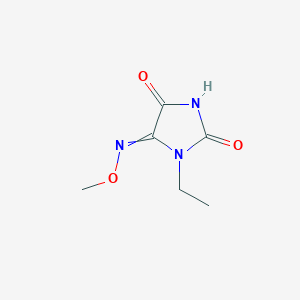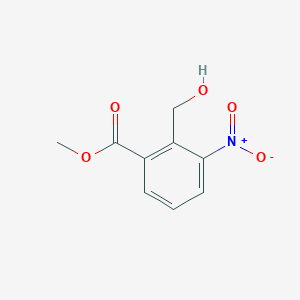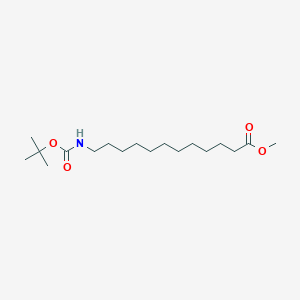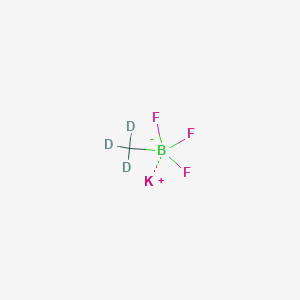
1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H9N3O3 It is characterized by the presence of an imidazolidine ring substituted with an ethyl group, a methoxyimino group, and two keto groups
Applications De Recherche Scientifique
1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a derivative of the Thiazolidin-2,4-dione (TZD) family . The TZD moiety plays a central role in the biological functioning of several essential molecules . The primary targets of TZDs are peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . These receptors are nuclear receptors that regulate the transcription of a number of specific genes .
Mode of Action
The compound acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARγ leads to a number of downstream effects. TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Pharmacokinetics
It is known that tzds generally decrease triglycerides and increase high-density lipoprotein cholesterol (hdl-c) and low-density lipoprotein cholesterol (ldl-c) .
Result of Action
The activation of PPARγ by TZDs leads to a decrease in insulin resistance, which can be beneficial in the treatment of diabetes mellitus type 2 . Additionally, the antimicrobial and antioxidant actions of TZDs can have a variety of beneficial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl isocyanate with methoxyamine hydrochloride in the presence of a base can yield the desired product. The reaction typically requires a solvent such as dichloromethane and is conducted at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. optimization for yield and purity is crucial. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Comparaison Avec Des Composés Similaires
1-Ethyl-2,4,5-imidazolidinetrione: Similar structure but lacks the methoxyimino group.
5-Methoxyimino-2,4-imidazolidinedione: Similar structure but lacks the ethyl group.
Uniqueness: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is unique due to the presence of both the ethyl and methoxyimino groups, which confer distinct chemical and biological properties
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione can be achieved through a multistep reaction involving the condensation of ethyl acetoacetate and methoxyamine hydrochloride, followed by cyclization and oxidation steps.", "Starting Materials": ["Ethyl acetoacetate", "Methoxyamine hydrochloride", "Sodium ethoxide", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sulfuric acid"], "Reaction": [ "Step 1: Ethyl acetoacetate and methoxyamine hydrochloride are condensed in the presence of sodium ethoxide to form 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione intermediate.", "Step 2: The intermediate is cyclized using acetic anhydride and sodium acetate to obtain the desired product.", "Step 3: The product is then oxidized using hydrogen peroxide and sulfuric acid to yield 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione." ] } | |
Numéro CAS |
71342-67-1 |
Formule moléculaire |
C6H9N3O3 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
(5E)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4+ |
Clé InChI |
IWOKFBNWXNLMMA-XBXARRHUSA-N |
SMILES isomérique |
CCN1/C(=N/OC)/C(=O)NC1=O |
SMILES |
CCN1C(=NOC)C(=O)NC1=O |
SMILES canonique |
CCN1C(=NOC)C(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam](/img/no-structure.png)



